

# Angelol K: A Comprehensive Technical Guide on Physicochemical Properties

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## Compound of Interest

Compound Name: *Angelol K*

Cat. No.: *B1640547*

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## Introduction

**Angelol K** is a natural coumarin compound isolated from the roots of plants such as *Angelica sinensis* and *Angelica pubescence* f. *biserrata*.<sup>[1][2]</sup> These plants have a history of use in traditional East Asian medicine for treating various ailments, including those related to inflammation and hematological disorders.<sup>[1]</sup> As a member of the coumarin class of secondary metabolites, **Angelol K** has garnered interest for its diverse bioactive potential. Notably, it exhibits significant dose-dependent inhibition of human platelet aggregation.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of **Angelol K**, detailed experimental methodologies for their determination, and an examination of its known signaling pathways.

## Physicochemical Properties

A summary of the key physicochemical properties of **Angelol K** is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the formulation of potential therapeutic agents.

### Table 1: Physicochemical Properties of Angelol K

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>7</sub>	[1][2][3]
Molecular Weight	376.4 g/mol	[1][2][3]
CAS Number	169736-93-0	[1][2][3]
IUPAC Name	[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO).[1][3] Poor aqueous solubility.[1]	[1][3]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][2]	[1][2]

## Experimental Protocols

The determination of the physicochemical properties of a compound like **Angelol K** is fundamental to its development as a potential drug candidate. Below are detailed methodologies for key experiments.

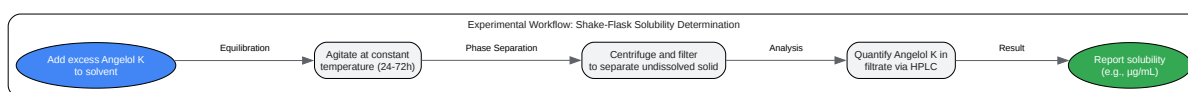
### Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Protocol:

- Preparation of a Saturated Solution: An excess amount of solid **Angelol K** is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.[4]

- **Equilibration:** The vial is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
- **Phase Separation:** After equilibration, the suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the compound.[4]
- **Quantification:** The concentration of **Angelol K** in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of **Angelol K** is used for accurate quantification.[4]
- **Data Reporting:** The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (mol/L) at the specified temperature.[4]



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### Shake-Flask Solubility Workflow

## Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[6][7][8]

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **Angelol K** is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[7][8]
- **Apparatus Setup:** The capillary tube is placed in a heating block of a melting point apparatus in close proximity to a calibrated thermometer.[7]

- Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to get an approximate melting range.[\[6\]](#)[\[9\]](#)
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature ramped at a rate of 1-2°C/min, starting from a temperature about 10-15°C below the approximate melting point.[\[6\]](#)
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[\[6\]](#) For a pure compound, this range is typically narrow (0.5-2°C).[\[10\]](#)

## Log P (Octanol-Water Partition Coefficient) Determination

Log P is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol:

- Phase Preparation: n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[\[12\]](#)
- Partitioning: A known amount of **Angelol K** is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then mixed with a known volume of the other phase in a sealed container.[\[12\]](#)[\[13\]](#)
- Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached (can take several hours).[\[12\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[\[13\]](#)
- Quantification: The concentration of **Angelol K** in each phase is determined using a suitable analytical method like HPLC-UV.[\[13\]](#)

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **Angelol K** in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[\[12\]](#)

## pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values. For compounds with a chromophore, like coumarins, UV-Vis spectrophotometry is a common method for pKa determination.[\[14\]](#)[\[15\]](#)

Protocol:

- Solution Preparation: A stock solution of **Angelol K** is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffers with a range of known pH values are also prepared.
- Spectral Measurement: A small aliquot of the **Angelol K** stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
- Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms of **Angelol K** have different absorption is plotted against the pH of the buffer.
- pKa Calculation: The resulting data is fitted to a sigmoidal curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the inflection point of the sigmoidal curve.[\[16\]](#)

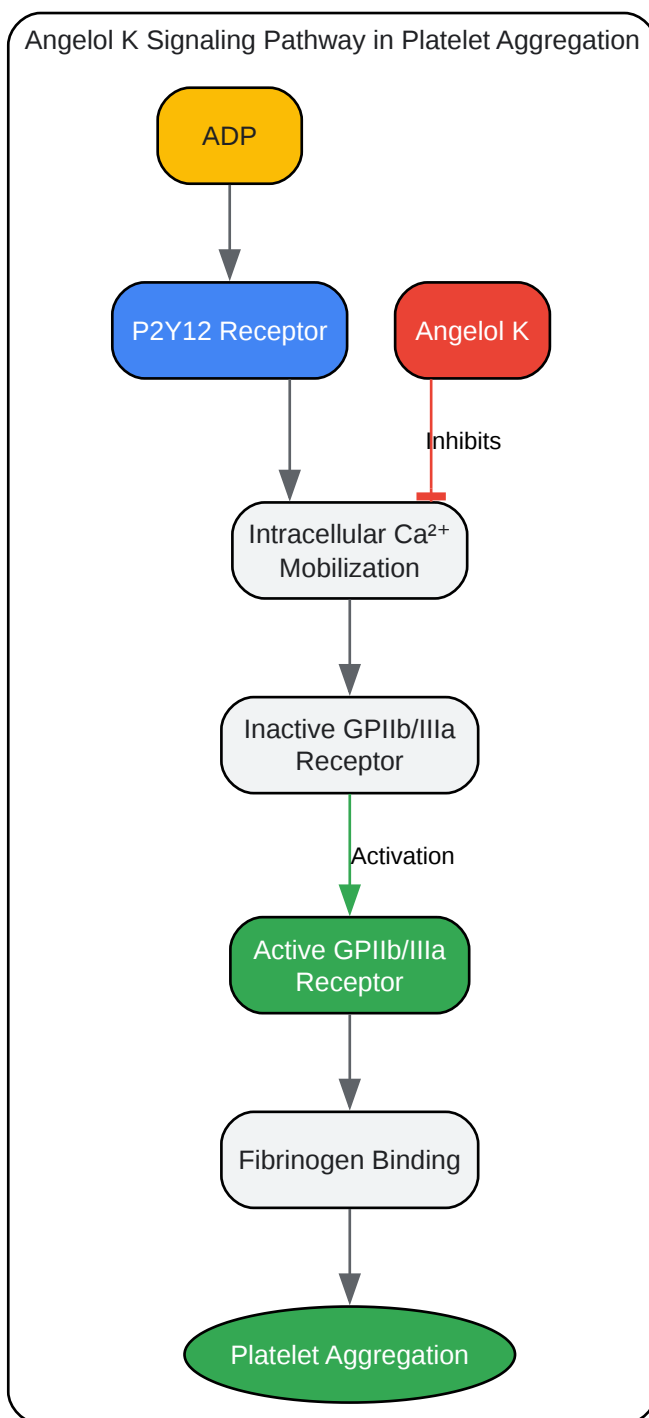
## Mechanism of Action and Signaling Pathway

**Angelol K** has been identified as an inhibitor of human platelet aggregation.[\[1\]](#)[\[2\]](#) Its mechanism of action involves the modulation of a critical signaling pathway in thrombus formation.

**Angelol K** interferes with the adenosine diphosphate (ADP) receptor signaling pathway.[\[1\]](#) Specifically, it targets the P2Y<sub>12</sub> receptor, a G-protein coupled receptor on the surface of platelets.[\[17\]](#) Upon binding of ADP to the P2Y<sub>12</sub> receptor, a signaling cascade is initiated that leads to a decrease in intracellular cyclic AMP (cAMP) and the activation of phospholipase C (PLC).[\[18\]](#)[\[19\]](#) This results in an increase in intracellular calcium (Ca<sup>2+</sup>) mobilization.[\[1\]](#) The rise

in intracellular calcium is a key event that triggers a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, activating it.[2] Activated GPIIb/IIIa receptors can then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a thrombus.[20][21]

By blocking the ADP-induced calcium mobilization, **Angelol K** prevents the activation of the GPIIb/IIIa receptor.[1] This, in turn, inhibits fibrinogen binding and subsequent platelet cross-linking, thereby exerting its antiplatelet effect.[1]



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### Angiotensin II's Inhibition of Platelet Aggregation

## Conclusion

This technical guide has summarized the core physicochemical properties of **Angelol K**, provided detailed experimental protocols for their determination, and elucidated its mechanism of action as a platelet aggregation inhibitor. The poor aqueous solubility of **Angelol K** presents a significant challenge for its in vivo formulation and bioavailability, a key consideration for drug development professionals.[1] The provided information serves as a foundational resource for researchers and scientists working on the development of **Angelol K** and related coumarin compounds as potential therapeutic agents. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles.

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